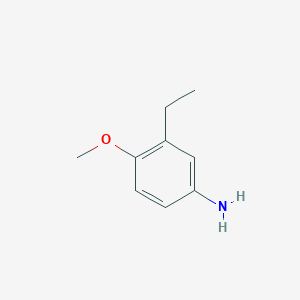

3-Ethyl-4-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-ethyl-4-methoxyaniline |

InChI |

InChI=1S/C9H13NO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3,10H2,1-2H3 |

InChI Key |

ZWVYDKVOUIDDFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 4 Methoxyaniline

Established Synthetic Pathways

Traditional synthesis of 3-Ethyl-4-methoxyaniline and related compounds often relies on multi-step sequences involving classical organic reactions. These routes are well-documented and provide a foundation for producing the target molecule from readily available starting materials.

Multi-step Chemical Synthesis Routes

Multi-step synthesis is a common strategy for constructing complex molecules like this compound from simpler precursors. These pathways involve a sequence of reactions, each transforming an intermediate into the next, culminating in the final product.

Four-step processes involving o-nitroethylbenzene and related intermediates

A notable four-step process utilizes o-nitroethylbenzene as a starting material to produce a structurally related compound, 2-ethyl-4-methoxy aniline (B41778). researchgate.net This pathway involves a sequence of a Bamberger reaction, acetylation, o-methylation, and hydrolysis. researchgate.net

The key steps in this synthesis are:

Bamberger Reaction: This is the critical step in the sequence. researchgate.net It rearranges an N-phenylhydroxylamine intermediate, derived from the starting nitro compound, to form an aminophenol. In this specific synthesis, it leads to the formation of 3-ethyl-4-amino phenol (B47542) with a reported yield of 81.7%. researchgate.net

Acetylation: The amino group of the resulting aminophenol is acetylated. This step serves to protect the amino group during the subsequent methylation step.

O-methylation: The hydroxyl group on the phenol is methylated to form the methoxy (B1213986) group characteristic of the final product.

Hydrolysis: The acetyl protecting group is removed from the amino group to yield the final aniline product.

The total yield for this entire four-step process is approximately 55%. researchgate.net The structures of the final product and all intermediates in this pathway were confirmed using IR and NMR spectroscopy. researchgate.net

Interactive Table: Four-Step Synthesis Pathway

| Step | Reaction | Key Intermediate/Product | Reported Yield |

|---|---|---|---|

| 1 | Bamberger Reaction | 3-ethyl-4-amino phenol | 81.7% |

| 2 | Acetylation | Acetylated intermediate | Not specified |

| 3 | O-methylation | Methylated intermediate | Not specified |

| 4 | Hydrolysis | 2-ethyl-4-methoxy aniline | Not specified |

Acylation routes from related ethylamino-methoxyphenyl compounds

Acylation reactions are also employed in the synthesis of derivatives of methoxyphenyl compounds. For instance, a method has been developed for the synthesis of 3-(N-ethyl-N-methoxylonemethyl) amino-4-methyl acetanilide (B955) from 3-(N-ethyl) amino-4-methoxy acetanilide (I) and methyl chloroacetate. researchgate.net This process uses anhydrous sodium carbonate as an acid-binding agent and toluene (B28343) as the solvent. researchgate.net While the final product is not this compound, the methodology demonstrates an acylation route on a closely related ethylamino-methoxyphenyl substrate.

Strategies for Yield Optimization and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing product yield and ensuring high purity. In the acylation route mentioned previously, a systematic study using orthogonally arranged experiments identified the optimal conditions for the reaction. researchgate.net

The highest yield of 96.8% with a purity of 96.1% (as determined by HPLC) was achieved under the following conditions:

Molar ratio of the starting acetanilide (I) to methyl chloroacetate: 1:1.1

Reaction temperature: 100°C

Solvent (toluene) volume: 10.4 mL

Molar ratio of the starting acetanilide (I) to sodium carbonate: 1:0.56

Interactive Table: Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (I : Methyl Chloroacetate) | 1 : 1.1 |

| Molar Ratio (I : Sodium Carbonate) | 1 : 0.56 |

| Temperature | 100°C |

| Resulting Yield | 96.8% |

| Resulting Purity (HPLC) | 96.1% |

In the four-step synthesis starting from o-nitroethylbenzene, it was noted that the addition of phosphomolybdic acid to sulfuric acid was detrimental to the stability of the hydroxylamine (B1172632) intermediate, indicating that avoiding such additives is key to optimizing the crucial Bamberger reaction step. researchgate.net

Contemporary and Sustainable Synthesis Approaches

Catalytic Synthesis Innovations

Catalytic methods are being explored for the synthesis of substituted anilines. One innovative approach for producing p-methoxyaniline compounds involves a process of hydrogenation and transposition. google.com This method utilizes a noble metal catalyst, which can be palladium, platinum, rhodium, or a mixture thereof, supported on activated carbon. google.com The catalyst loading is typically 0.1-5% of the nitrobenzene (B124822) compound starting material. google.com

In a related synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, the final step involves the reduction of a nitro group to form the aniline. nih.gov This transformation is effectively carried out using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, achieving a 90% yield for this specific step. nih.gov These examples highlight the utility of palladium-based catalysts in the efficient and high-yielding synthesis of methoxyaniline derivatives through the reduction of corresponding nitro compounds.

Green Chemistry Principles in Aniline Synthesis

The application of green chemistry principles to the synthesis of anilines aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods.

Conducting reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry that can significantly reduce waste. For instance, the synthesis of aniline-based triarylmethanes has been achieved under solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst. rsc.org Microwave-assisted synthesis has also enabled solvent-free preparation of substituted anilides. nih.gov These approaches not only eliminate the need for potentially hazardous organic solvents but can also lead to cleaner reactions and easier product isolation.

The use of environmentally benign solvents is another cornerstone of green chemistry. Water , being non-toxic and readily available, is an attractive solvent for organic reactions. stainsfile.comchemicalbook.comwikipedia.org The reduction of nitroarenes to anilines has been successfully carried out in water using zinc metal and ammonium (B1175870) chloride. rsc.org Aniline itself has moderate solubility in water. chemicalbook.com

Deep eutectic solvents (DESs) have emerged as a green alternative to traditional organic solvents. researchgate.netacs.orgnih.govresearchgate.net These solvents are typically mixtures of a quaternary ammonium salt with a hydrogen bond donor, resulting in a liquid with a low melting point. acs.org DESs have been employed in the enzymatic polymerization of aniline and for the synthesis of functionalized pyrroles from anilines. researchgate.netrsc.org Their low toxicity, biodegradability, and low cost make them promising media for various chemical transformations. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a popular method for accelerating organic reactions, often leading to higher yields, cleaner product formation, and significantly reduced reaction times. nih.gov This technique has been successfully applied to the synthesis of various aniline derivatives. For example, a microwave-assisted method has been developed for the high-yielding synthesis of anilines from activated aryl halides in an aqueous medium without the need for transition metals or organic solvents. arizona.edunih.govtandfonline.com This approach offers a more efficient and eco-friendly alternative to traditional synthetic methods. arizona.edunih.gov The double alkylation of aniline derivatives with alkyl dihalides can also be accelerated using microwave irradiation in an aqueous medium. acs.org

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating significant portions of all starting materials. nih.gov This approach offers high atom economy and synthetic efficiency. MCRs have been utilized for the synthesis of various aniline analogues. For example, the Povarov reaction, which can be performed as a multicomponent process involving an aniline, an aldehyde, and an olefin, is a powerful tool for synthesizing substituted tetrahydroquinolines. nih.govresearchgate.net Another example is a three-component coupling reaction of a cyclic ether, aniline, and an aldehyde, promoted by UV light in an aqueous phase, to produce substituted amines. ionike.com

Enantioselective Synthesis Approaches for Chiral Aniline Derivatives

While a specific enantioselective synthesis for this compound is not widely documented, general methodologies for the synthesis of chiral aniline derivatives have been established and could theoretically be adapted. These approaches are crucial for accessing optically active amines, which are significant in pharmaceuticals and material science.

Prominent strategies for the enantioselective synthesis of chiral amines often rely on biocatalytic methods. nih.gov Enzymes such as amine dehydrogenases, transaminases, ammonia (B1221849) lyases, aminomutases, and imine reductases are utilized for their high stereoselectivity. nih.gov Another emerging biocatalytic method involves the use of engineered 'nitrene transferases' for asymmetric amine synthesis through C-H amination. nih.gov

Transition-metal catalyzed reactions also represent a significant class of methods for synthesizing chiral amines. The insertion of carbenoids into N-H bonds is an effective strategy for creating new carbon-nitrogen bonds. nih.gov Furthermore, significant progress has been made in the enantioselective synthesis of chiral amines through the asymmetric hydrogenation of imines, enamines, and their derivatives. acs.orgnih.gov These advancements are largely driven by the development of novel chiral phosphorus ligands. acs.orgnih.gov

Organocatalysis provides an alternative, metal-free approach. For instance, the organocatalytic benzylation of prochiral sulfonimidamide anions has been reported for the synthesis of chiral sulfonimidamides. wur.nl Another strategy involves the use of axially chiral phosphoric acids as catalysts with reducing agents like Hantzsch esters, silanes, or boranes, often using aniline derivatives as substrates. researchgate.net

Below is a table summarizing the key steps and outcomes of this synthesis for 2-ethyl-4-methoxy aniline:

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product | Yield |

| 1 | Bamberger Reaction | o-nitroethylbenzene | 3-ethyl-4-amino phenol | 81.7% |

| 2 | Acetylation | - | Acetylated intermediate | - |

| 3 | O-methylation | - | Methylated intermediate | - |

| 4 | Hydrolysis | - | 2-ethyl-4-methoxy aniline | ~55% (overall) |

Further research into adapting these general enantioselective methodologies to the specific synthesis of chiral this compound derivatives could open new avenues for the creation of novel, optically active compounds.

Theoretical and Computational Chemistry of 3 Ethyl 4 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to modern computational chemistry. DFT methods offer a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 3-Ethyl-4-methoxyaniline. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: Represents the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.govwikipedia.org For this compound, the electron-donating nature of the amino, methoxy (B1213986), and ethyl groups would be expected to raise the HOMO energy, influencing its reactivity.

A typical analysis would yield specific energy values for these orbitals, as shown in the conceptual table below.

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netrsc.org It plots the electrostatic potential onto the molecule's electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, such regions would be anticipated around the nitrogen and oxygen atoms due to their lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive regions are typically found around hydrogen atoms, particularly the hydrogens of the amino group.

Green Regions: Represent areas of neutral potential.

The MEP map provides a clear picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions.

Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms within a molecule. researchgate.net This calculation partitions the total electron density among the constituent atoms, providing a quantitative measure of the electronic distribution. The analysis for this compound would reveal:

Negative Charges: Atoms with higher electronegativity, such as oxygen and nitrogen, are expected to carry partial negative charges.

Positive Charges: Carbon and hydrogen atoms, particularly those bonded to electronegative atoms, would exhibit partial positive charges.

| Atom | Charge (a.u.) |

| O (in -OCH₃) | Value |

| N (in -NH₂) | Value |

| C (Aromatic Ring) | Values |

| C (Ethyl Group) | Values |

| C (Methoxy Group) | Value |

| H atoms | Values |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules. It is particularly valuable for predicting electronic absorption spectra (UV-Vis spectra). bris.ac.uk A TD-DFT calculation for this compound would provide:

Excitation Energies: The energies required to promote an electron from an occupied orbital to a virtual orbital.

Oscillator Strengths: The intensities of the electronic transitions.

Maximum Absorption Wavelength (λmax): The wavelength at which the molecule absorbs light most strongly.

This analysis would identify the nature of the electronic transitions, such as π → π* transitions common in aromatic systems, which are responsible for the molecule's UV-Vis absorption profile.

Molecular Geometry Optimization and Conformational Analysis

Before calculating electronic properties, the molecule's geometry must be optimized to find its most stable three-dimensional structure—the conformation with the lowest energy. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

For this compound, conformational analysis would be particularly important for the ethyl and methoxy groups, which can rotate around their single bonds. The calculations would determine the preferred orientations of these groups relative to the benzene (B151609) ring. The optimized geometry provides key structural parameters, as conceptualized in the table below.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C-N | Value |

| C-O | Value |

| C-C (Aromatic) | Values |

| C-C (Ethyl) | Value |

| Bond Angles (°) ** | |

| C-N-H | Value |

| C-O-C | Value |

| C-C-C (Aromatic) | Values |

| Dihedral Angles (°) ** | |

| C-C-N-H | Value |

| C-C-O-C | Value |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which serve as a valuable tool for interpreting experimental spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies can be determined. For this compound, this would allow for the assignment of specific spectral peaks to the stretching and bending vibrations of its functional groups (e.g., N-H stretch, C-O stretch, aromatic C-H bends).

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical shifts are calculated based on the magnetic shielding of each nucleus in the optimized molecular structure. Comparing the predicted chemical shifts with experimental data is a standard method for confirming the structure of a synthesized compound.

A comparison table would typically be generated to validate the computational model, as shown conceptually below.

| ¹³C NMR | δ Predicted (ppm) | δ Experimental (ppm) |

| C1 | Value | Value |

| C2 | Value | Value |

| ... | ... | ... |

| ¹H NMR | δ Predicted (ppm) | δ Experimental (ppm) |

| H (N-H) | Value | Value |

| H (Aromatic) | Values | Values |

| ... | ... | ... |

Simulation of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for simulating the chemical reactivity and potential reaction pathways of molecules like this compound. chemrxiv.org Methods such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surface (PES) of a reaction, which helps in identifying reactants, products, intermediates, and transition states. researchgate.netnih.gov

The simulation of reaction pathways is crucial for understanding reaction mechanisms. chemrxiv.orgnih.gov For aniline (B41778) derivatives, studies have focused on reactions like those with hydroxyl radicals, where hydrogen abstraction can occur at different sites, leading to various products. researchgate.net Computational models can calculate the activation energies for these different pathways, predicting the most likely reaction mechanism under specific conditions. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect of reactivity simulation. acs.org The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. acs.org

Furthermore, advanced techniques like Non-Covalent Interaction (NCI) analysis can be used to visualize and understand the weak interactions, such as hydrogen bonds and van der Waals forces, that influence the molecule's conformational stability and its interactions with other molecules. acs.org While specific computational studies detailing the reaction pathways of this compound are not extensively documented in the available literature, the established methodologies used for similar aniline compounds provide a robust framework for such investigations. researchgate.netmdpi.com

Exploration of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties through computational methods is a significant area of research for organic molecules, including aniline derivatives. bath.ac.uknih.gov These properties are vital for applications in photonics and optoelectronics, such as in optical switching and data processing. nih.gov Computational techniques, particularly DFT and second-order Møller-Plesset perturbation theory (MP2), are employed to calculate key NLO parameters like the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). bath.ac.ukresearchgate.netresearchgate.net

For a molecule to exhibit NLO activity, it typically requires a non-centrosymmetric structure and significant intramolecular charge transfer. Theoretical studies on substituted anilines have shown that the nature and position of donor and acceptor groups on the benzene ring profoundly influence the NLO response. bath.ac.ukresearchgate.net For instance, the presence of an electron-donating group (like the amino and methoxy groups in this compound) and an electron-withdrawing group can enhance the hyperpolarizability. bath.ac.uk

Below is a representative table illustrating the types of NLO properties calculated for similar aniline derivatives using computational methods.

| Property | Symbol | Typical Method of Calculation | Significance |

| Dipole Moment | µ | DFT, MP2 | Measures the polarity of the molecule. |

| Polarizability | α | DFT, MP2 | Describes the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability | β | DFT, MP2 | Quantifies the second-order NLO response. bath.ac.uk |

Thermodynamic Property Computations

Computational chemistry provides a reliable means to determine the thermodynamic properties of molecules from first principles. researchgate.net Methods based on DFT are widely used to calculate standard thermodynamic functions such as heat capacity (C), entropy (S), enthalpy (H), and Gibbs free energy (G). scirp.orgresearchgate.netscirp.org These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then performing a vibrational frequency analysis at that geometry. scirp.orgscirp.org

From the vibrational frequencies, all thermodynamic properties can be derived using statistical mechanics principles. researchgate.net These computations can be performed at various temperatures, providing a detailed understanding of how the thermodynamic stability of this compound changes with temperature. researchgate.net Such data is essential for predicting the spontaneity of reactions, understanding phase transitions, and modeling chemical processes. mdpi.comresearchgate.net

For example, the standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°) can be calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, leading to a cancellation of errors in the calculation. researchgate.net While specific comprehensive thermodynamic data tables for this compound from computational studies are not detailed in the searched literature, the methodologies are well-established for a wide range of organic compounds, including various aniline derivatives. researchgate.netsioc-journal.cn

The following table outlines the key thermodynamic properties that can be computed and their relevance.

| Property | Symbol | Basis of Calculation | Relevance |

| Zero-point vibrational energy | ZPVE | Vibrational frequency analysis | The lowest possible energy of the molecule at 0 K. researchgate.net |

| Heat Capacity | Cp, Cv | Statistical thermodynamics from vibrational frequencies | Indicates the amount of heat required to raise the temperature of the substance. researchgate.netmdpi.com |

| Entropy | S | Statistical thermodynamics from vibrational, rotational, and translational partition functions | Measures the degree of disorder or randomness in the system. mdpi.com |

| Enthalpy | H | Sum of internal energy and the product of pressure and volume | Represents the total heat content of the system. mdpi.com |

| Gibbs Free Energy | G | H - TS | Determines the spontaneity of a process at constant temperature and pressure. researchgate.net |

Chemical Reactivity and Derivatization Chemistry of 3 Ethyl 4 Methoxyaniline

Amine Group Reactivity

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic, allowing it to participate in a wide range of chemical transformations. msu.edu This reactivity is fundamental to the derivatization of 3-Ethyl-4-methoxyaniline.

The primary amine of this compound readily reacts with acylating agents such as acid chlorides, acid anhydrides, and esters to form stable amide derivatives. libretexts.orgmasterorganicchemistry.com This reaction, a nucleophilic acyl substitution, is one of the most common transformations for aromatic amines. The process involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com

For instance, the reaction with acetic anhydride (B1165640) in a suitable solvent yields the corresponding N-acetyl derivative, N-(3-ethyl-4-methoxyphenyl)acetamide. rsc.orgresearchgate.net Similarly, reaction with benzoyl chloride would produce N-(3-ethyl-4-methoxyphenyl)benzamide. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl or acetic acid) and drive the reaction to completion. nih.govgoogle.com The formation of amides is a crucial step in the synthesis of many pharmaceuticals and advanced materials, as it modifies the electronic properties and steric profile of the parent aniline (B41778). rsc.org

| Reagent | Product | Reaction Type |

| Acetic Anhydride | N-(3-ethyl-4-methoxyphenyl)acetamide | Acylation |

| Acetyl Chloride | N-(3-ethyl-4-methoxyphenyl)acetamide | Acylation |

| Benzoyl Chloride | N-(3-ethyl-4-methoxyphenyl)benzamide | Benzoylation |

| Ethyl Chloroformate | Ethyl (3-ethyl-4-methoxyphenyl)carbamate | Carbamate Formation |

This compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. eijppr.comnih.gov This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. eijppr.com Subsequent dehydration of this intermediate yields the C=N double bond characteristic of a Schiff base. libretexts.orgeijppr.com

The reaction is typically performed by refluxing the aniline and the carbonyl compound in a solvent like ethanol (B145695) or methanol. idosr.org The pH must be carefully controlled; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org Schiff bases derived from substituted anilines are important intermediates in organic synthesis and are widely studied in coordination chemistry due to their ability to form stable metal complexes. researchgate.netekb.eg

| Carbonyl Compound | Schiff Base Product |

| Benzaldehyde | (E)-N-benzylidene-3-ethyl-4-methoxyaniline |

| Acetone | N-(propan-2-ylidene)-3-ethyl-4-methoxyaniline |

| 4-Methoxybenzaldehyde | (E)-3-ethyl-4-methoxy-N-(4-methoxybenzylidene)aniline |

The nucleophilic character of the amine group in this compound allows it to participate in nucleophilic addition reactions, particularly conjugate additions to α,β-unsaturated carbonyl compounds (Michael addition). bham.ac.uk In this type of reaction, the amine adds to the β-carbon of an activated alkene, such as an acrylate (B77674) or an enone. This reaction forms a new carbon-nitrogen bond and is a powerful tool for constructing more complex molecular frameworks.

Furthermore, amines can act as nucleophiles in reactions with other electrophilic species. For example, they can react with alkyl halides in SN2 reactions to form secondary and tertiary amines, although over-alkylation to form quaternary ammonium (B1175870) salts can be a competing process. msu.edulibretexts.org They can also add to activated alkynes in what is known as an amino-yne reaction, a transformation that has gained prominence in click chemistry and materials science. bham.ac.uk

Aromatic Ring Functionalization

The substituents already present on the benzene (B151609) ring of this compound strongly influence the outcome of further functionalization reactions. The methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. The ethyl group (-CH₂CH₃) is a weakly activating, ortho-, para-directing group via an inductive effect.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The high electron density of the ring in this compound, due to the activating substituents, makes it highly susceptible to EAS reactions like halogenation, nitration, and sulfonation. minia.edu.egyoutube.com

The directing effects of the substituents determine the position of the incoming electrophile. The powerful ortho-, para-directing influence of the methoxy and amino groups dominates. lkouniv.ac.in Given that the para position relative to the methoxy group is occupied by the ethyl group, and the para position to the amino group is occupied by the methoxy group, electrophilic attack is strongly directed to the positions ortho to the amino and methoxy groups. Specifically, the C5 position (ortho to the amino group and meta to the methoxy and ethyl groups) and the C2 position (ortho to the methoxy group and meta to the amino group) are the most likely sites of substitution. Steric hindrance from the adjacent ethyl group may influence the regioselectivity, often favoring substitution at the less hindered C5 position.

| EAS Reaction | Reagents | Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-3-ethyl-4-methoxyaniline |

| Nitration | HNO₃ / H₂SO₄ | 3-Ethyl-4-methoxy-5-nitroaniline |

| Sulfonation | SO₃ / H₂SO₄ | 5-Amino-3-ethyl-2-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(5-Amino-3-ethyl-2-methoxyphenyl)ethan-1-one |

Note: The amino group is often protected (e.g., via acylation) before carrying out EAS reactions to prevent side reactions and to moderate its strong activating effect.

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound can be a valuable participant in these transformations.

The amine group itself can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions, coupling with aryl halides or triflates to form diarylamines. ustc.edu.cn

More commonly, the aromatic ring of this compound can be first functionalized, typically via halogenation (e.g., iodination or bromination), to create an aryl halide derivative. This derivative can then serve as an electrophilic partner in a variety of cross-coupling reactions. organic-chemistry.org For example, a bromo-derivative of this compound could undergo:

Suzuki Coupling: Reaction with an organoboron compound to form a C-C bond. ustc.edu.cn

Heck Reaction: Reaction with an alkene to form a substituted alkene. ustc.edu.cn

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne. researchgate.net

Negishi Coupling: Reaction with an organozinc compound. ustc.edu.cn

Copper-Catalyzed Reactions: Participation in Ullmann-type couplings or C-N, C-O, and C-S bond-forming reactions. beilstein-journals.org

These reactions provide powerful and versatile routes to complex derivatives of this compound, enabling the construction of elaborate molecular architectures from this fundamental building block. nih.govnih.gov

Cyclization and Heterocycle Synthesis using this compound as a Precursor or Analogue

The structural framework of this compound, featuring a nucleophilic amino group and an activated aromatic ring, makes it a valuable precursor for the synthesis of various heterocyclic systems. The electronic and steric effects of the ethyl and methoxy substituents play a crucial role in directing the regioselectivity of cyclization reactions, leading to the formation of complex molecular architectures.

Formation of Quinoline (B57606) Derivatives

The synthesis of quinolines, a core structure in many natural products and pharmaceuticals, can be achieved from aniline derivatives through several established methods. nih.gov The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed intramolecular cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline ring. wikipedia.orgresearchgate.net

When this compound is used as the aniline component in the Doebner-von Miller reaction, the cyclization is directed by the substituents on the aromatic ring. The powerful electron-donating methoxy group and the activating ethyl group ortho and para to the amino group influence the position of the electrophilic attack. Cyclization is expected to occur at the C-6 position, which is para to the ethyl group and ortho to the methoxy group, leading to a highly substituted quinoline derivative.

Another significant route to quinoline scaffolds is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, an aniline derivative is first functionalized with an alkyne group. The subsequent treatment with an electrophile (such as I₂, ICl, or Br₂) induces a 6-endo-dig cyclization, affording 3-halo-substituted quinolines. nih.gov This method is valued for its mild reaction conditions and the introduction of a halogen atom that can be used for further synthetic modifications. nih.gov

Synthesis of Quinazolinone Derivatives

Quinazolinones are another class of heterocyclic compounds with significant biological and pharmaceutical importance. nih.govresearchgate.net A common synthetic strategy involves the condensation of anthranilic acid derivatives with various reagents. nih.gov For instance, substituted anthranilic acids can be reacted with chloro-acyl chlorides to form N-acyl-anthranilic acids. These intermediates are then cyclized using a dehydrating agent like acetic anhydride to produce benzoxazinone (B8607429) intermediates, which upon reaction with amines, yield the desired quinazolinone derivatives. nih.gov Although this method starts from anthranilic acid, aniline precursors like this compound can be converted to the corresponding anthranilic acid derivatives to enter this synthetic pathway.

Alternative modern methods include copper-catalyzed reactions that allow for the efficient construction of the quinazolinone core. organic-chemistry.org For example, a copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide (B127407) can directly yield 3-substituted quinazolinones. organic-chemistry.org Another approach involves a tandem reaction where a 2-halobenzamide undergoes nucleophilic addition to a nitrile, followed by an intramolecular SNAr reaction to form the quinazolinone ring. organic-chemistry.org

Development of Aziridine Scaffolds

Aziridines are strained three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis due to their propensity for ring-opening reactions. orgsyn.orgwikipedia.org While many methods exist for their synthesis, those utilizing anilines as the nitrogen source are particularly relevant. nih.gov

One prominent strategy is the transition-metal-catalyzed aziridination of olefins. rsc.org In this process, an aniline can be oxidized in the presence of an iodine(III) reagent to form an intermediate iminoiodinane. This intermediate then transfers the N-aryl nitrene fragment to an olefin, mediated by a rhodium(II) or copper catalyst, to produce the corresponding N-aryl aziridine. rsc.orgorganic-chemistry.org This reaction is often stereospecific and allows for the synthesis of diverse N-substituted aziridines. rsc.org Electrochemical methods have also been developed, where unactivated alkenes are transformed into a dicationic intermediate that reacts with primary amines like anilines under basic conditions to form aziridines. nih.gov This approach is advantageous as it decouples the oxidative alkene activation from the aziridination step, accommodating a wide range of oxidatively sensitive amines. nih.gov

Preparation of Azide (B81097) Intermediates for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful reaction for forming 1,2,3-triazole rings by joining an azide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is renowned for its high yield, reliability, and tolerance of a wide variety of functional groups. beilstein-journals.orgnih.gov Aryl azides, which are key components in this reaction, can be readily prepared from the corresponding anilines.

The synthesis of an aryl azide from an aniline such as this compound involves a two-step process. First, the primary amino group is converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with sodium azide, which displaces the dinitrogen group to form the aryl azide intermediate. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted 1,2,3-triazole product. wikipedia.orgbeilstein-journals.org

Esterification and Etherification Reactions of Analogous Compounds

While specific studies on the esterification and etherification of this compound are not extensively detailed, the reactivity can be inferred from the behavior of analogous 4-alkoxy aniline derivatives. The presence of the amino group and the methoxy group influences the reactivity of the molecule in such transformations.

Esterification reactions would typically involve the acylation of the amino group. The nucleophilic nitrogen atom of a 4-alkoxy aniline derivative can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amide. This reaction is generally facile and is a common method for protecting the amino group or for synthesizing more complex amide-containing structures.

Etherification reactions primarily concern the alkoxy group. While the methyl ether of the methoxy group is generally stable, specific conditions can lead to cleavage or transetherification. researchgate.net More relevantly, if an analogous compound contained a hydroxyl group instead of a methoxy group (i.e., a 3-ethyl-4-hydroxyaniline), it could readily undergo etherification. Standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, would yield various ether derivatives. Modern methods, including Mitsunobu-type reactions, also provide routes to ethers from analogous phenolic compounds. researchgate.net

Electrochemical Reactivity and Oxidation Potential Studies

The electrochemical behavior of aniline and its derivatives has been a subject of extensive study, particularly concerning their oxidation potentials. rsc.orgresearchgate.net These studies are crucial for understanding the thermodynamics and kinetics of electron-transfer reactions, which are fundamental to many chemical and environmental processes. umn.edursc.org The oxidation potential of a substituted aniline is highly dependent on the nature and position of the substituents on the aromatic ring.

Electron-donating groups, such as alkyl and alkoxy groups, lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential. For this compound, both the ethyl group (weakly electron-donating) and the methoxy group (strongly electron-donating) contribute to lowering its oxidation potential compared to unsubstituted aniline.

Computational and experimental methods, such as cyclic voltammetry, are employed to determine these potentials. rsc.orgacs.org Studies have shown a strong correlation between the experimentally measured peak potentials (Ep) and calculated one-electron oxidation potentials (E1). rsc.org The oxidation potential also correlates well with the energy of the Highest Occupied Molecular Orbital (HOMO) of the neutral aniline. umn.edursc.org

| Compound | Experimental Oxidation Potential (V vs. SHE) |

| Aniline | 1.02 |

| 3-Ethylaniline | 1.10 |

| 3-Methoxyaniline | 1.09 |

| 4-Methoxyaniline | 0.84 |

| 3,4-Dimethylaniline | 0.89 |

Note: The data presented is for analogous compounds to illustrate substituent effects. The exact value for this compound would be influenced by the combined effects of its substituents.

The data indicates that a methoxy group in the para position (as in 4-methoxyaniline) significantly lowers the oxidation potential. A methoxy group in the meta position has a less pronounced effect. The ethyl group in the meta position slightly increases the oxidation potential relative to aniline in this dataset. For this compound, the strong electron-donating effect of the para-methoxy group is expected to dominate, resulting in a relatively low oxidation potential, making it susceptible to oxidative transformations.

Advanced Applications of 3 Ethyl 4 Methoxyaniline in Academic Research

Strategic Building Block in Complex Organic Synthesis

The strategic placement of functional groups on the aniline (B41778) ring makes 3-Ethyl-4-methoxyaniline a valuable precursor in the multi-step synthesis of a wide array of organic compounds. Its utility spans the creation of sophisticated pharmaceutical intermediates, the development of novel agrochemicals, and the synthesis of specialized dyes and pigments for scientific inquiry.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

In the realm of medicinal chemistry, substituted anilines are fundamental components in the design and synthesis of new therapeutic agents. The structural motif of this compound is of particular interest as it can be elaborated into various heterocyclic systems that form the core of many pharmaceutical compounds.

One notable application is the use of the closely related compound, 2-ethyl-4-methoxy aniline, as a promising raw material for the production of 5-methoxyindole (B15748). herts.ac.uk The synthesis of 5-methoxyindole from this precursor highlights a pathway that is highly relevant for the elaboration of this compound into similar or more complex indole (B1671886) scaffolds. herts.ac.uk Indole derivatives are a critical class of heterocyclic compounds that are present in a vast number of biologically active molecules and natural products.

The general synthetic utility of aniline derivatives in constructing pharmaceutical scaffolds is well-documented. smagrichem.com They serve as key starting materials for a variety of reaction types, including C-N bond formations and the construction of nitrogen-containing heterocycles, which are prevalent in drug discovery. google.com The presence of the ethyl and methoxy (B1213986) groups on the this compound ring can be exploited to fine-tune the electronic and steric properties of the final pharmaceutical target, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.

| Precursor | Pharmaceutical Intermediate/Scaffold | Significance |

| 2-Ethyl-4-methoxyaniline | 5-Methoxyindole | Key building block for various biologically active indole alkaloids and synthetic drugs. herts.ac.uk |

| Substituted Anilines | Heterocyclic Scaffolds (e.g., quinolines, benzimidazoles) | Core structures in a wide range of therapeutic agents. smagrichem.comgoogle.com |

Component in Agrochemical Synthesis Research

The anilide and dinitroaniline classes of agrochemicals represent a significant application of substituted anilines in the agricultural sector. wikipedia.org These compounds are the basis for a variety of herbicides, fungicides, and insecticides. While specific research detailing the use of this compound in agrochemical synthesis is not extensively published, its structural similarity to known precursors allows for informed projections of its potential in this field.

Many commercial herbicides are synthesized from substituted anilines. For instance, the widely used herbicide propanil, an anilide, is synthesized from 3,4-dichloroaniline. wikipedia.org The synthesis involves the acylation of the aniline with propanoyl chloride. wikipedia.org Similarly, alachlor, a chloroacetanilide herbicide, is manufactured from 2,6-diethylaniline. herts.ac.uk The dinitroaniline herbicide trifluralin (B1683247) is produced from a substituted dinitroaniline precursor. wikipedia.orgnih.gov

The research into new agrochemicals often involves the synthesis of analogues of existing active ingredients to improve efficacy, selectivity, or environmental profile. This compound could serve as a valuable starting material for the synthesis of novel anilide or dinitroaniline derivatives. The ethyl and methoxy substituents can influence the molecule's interaction with its biological target and its environmental fate. For example, studies have shown that the nature and position of substituents on the aniline ring can significantly impact the herbicidal activity of cinnamic acid amide analogues. acs.org

| Agrochemical Class | Precursor Example | Synthesis Step |

| Anilide Herbicides | 3,4-Dichloroaniline | Acylation to form propanil. wikipedia.org |

| Chloroacetanilide Herbicides | 2,6-Diethylaniline | Multi-step synthesis to form alachlor. herts.ac.uk |

| Dinitroaniline Herbicides | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | Synthesis of trifluralin. wikipedia.orgnih.gov |

| Fungicides | Substituted Anilines | Used to create fungicidal aniline derivatives. google.com |

| Insecticides | Substituted Anilines | Synthesis of anilino-triazine insecticides. nih.gov |

Synthesis of Dyes and Pigments for Scientific Applications

Substituted anilines are foundational to the synthesis of a vast array of synthetic dyes and pigments, particularly azo dyes. wikipedia.orgherts.ac.ukacs.orgsemnan.ac.ir Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings and are among the most commercially important classes of colorants. acs.orgsemnan.ac.ir

The synthesis of azo dyes from an aniline derivative like this compound involves a two-step process: diazotization followed by azo coupling. herts.ac.uk In the first step, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a reactive electrophile that is then subjected to the second step, azo coupling, where it reacts with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo dye. herts.ac.uk

The specific substituents on the aniline ring and the coupling component determine the final color of the dye. The ethyl and methoxy groups in this compound would influence the electronic properties of the resulting diazonium salt and, consequently, the absorption spectrum of the final azo dye. In academic research, the synthesis of novel dyes with specific spectroscopic properties is of interest for various applications, including as pH indicators, biological stains, and in the development of photosensitive materials. herts.ac.ukresearchgate.net For instance, metal complexes of azo dyes derived from substituted anilines are investigated for their light and thermal stability, making them suitable for applications in optical information storage. envipath.org

Contributions to Materials Science

The unique chemical properties of this compound also lend themselves to the field of materials science, where it can be incorporated into polymers and other functional materials to impart specific electronic, optical, or thermal characteristics.

Incorporation into Polymer Systems (e.g., Conducting Polymers, Poly(o-methoxyaniline) analogues)

Conducting polymers, also known as synthetic metals, have garnered significant research interest due to their unique electronic properties and potential applications in areas such as sensors, electrochromic devices, and antistatic coatings. Polyaniline (PANI) is one of the most extensively studied conducting polymers. The properties of PANI can be tuned by copolymerizing aniline with substituted anilines.

The presence of a methoxy group in o-anisidine (B45086) (o-methoxyaniline), a close structural analogue of this compound, has been shown to influence the properties of copolymers with aniline. The electrochemical copolymerization of aniline and o-anisidine results in a processable conducting copolymer. researchgate.net The incorporation of the methoxy-substituted aniline monomer can affect the polymer's solubility, conductivity, and electrochemical behavior. For example, copolymers of aniline and o-anisidine have been synthesized and characterized for their potential as corrosion-resistant coatings.

Given these findings, this compound can be expected to be a valuable comonomer in the synthesis of novel conducting polymers. The ethyl and methoxy substituents would likely enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for processability. Furthermore, these substituents can sterically and electronically influence the polymerization process and the final properties of the polymer, such as its conductivity and morphology.

| Polymer System | Monomer(s) | Key Properties/Applications |

| Poly(aniline-co-o-anisidine) | Aniline, o-Anisidine | Processable conducting copolymer, corrosion resistance. researchgate.net |

| Poly(aniline-co-o-toluidine) | Aniline, o-Toluidine | Investigated for electrochemical and optical properties. |

| Substituted Polyanilines | Substituted Anilines | Tunable electrical properties, enhanced solubility, sensor applications. |

Development of Functional Materials

Beyond conducting polymers, this compound can be utilized as a building block for a range of other functional materials. The term "functional materials" encompasses materials designed to possess specific properties that enable them to perform a particular function, often related to their optical, electronic, or magnetic characteristics.

The incorporation of aniline derivatives into larger molecular structures is a common strategy for creating functional organic materials. For example, aniline derivatives are used in the synthesis of macrocyclic arenes, which have applications in supramolecular chemistry and the development of novel materials with specific host-guest properties. acs.org

The same chemical transformations used to produce dyes from this compound can also be employed to create functional chromophores for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and as components of photosensitive polymers. The electronic properties of the aniline moiety, modulated by the ethyl and methoxy groups, can be harnessed to design molecules with tailored absorption and emission characteristics. Research in this area focuses on establishing structure-property relationships to guide the synthesis of new materials with optimized performance for specific technological applications.

Catalytic Roles of this compound Derivatives in Organic Transformations

The direct application of this compound derivatives as catalysts in organic transformations is a specialized area of research. While aniline derivatives are frequently utilized as substrates or ligands in catalysis, literature specifically detailing the catalytic activity of this compound derivatives is not widely available. Generally, aniline-based compounds can be integrated into larger molecular scaffolds, such as ligands for metal catalysts or as organocatalysts. For instance, related methoxyaniline compounds have been used as reactants in catalyzed, multi-component reactions to synthesize complex heterocyclic products. researchgate.net The catalytic potential of a molecule is fundamentally tied to its electronic and structural properties, and further research would be required to explore the development of novel catalysts based on the this compound framework.

Investigation in Corrosion Inhibition Mechanisms (e.g., Molecular Adsorption Studies)

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are recognized for their potential as corrosion inhibitors for metals and alloys in acidic environments. mdpi.comnih.gov The efficacy of these inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. nih.govarabjchem.org The this compound molecule possesses several features that make it a candidate for investigation in corrosion inhibition: the lone pair of electrons on the nitrogen atom of the amine group, the lone pairs on the oxygen atom of the methoxy group, and the π-electrons of the benzene (B151609) ring. mdpi.com

The primary mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface. This can occur through physical adsorption (physisorption), involving electrostatic interactions between the charged molecule and the charged metal surface, or chemical adsorption (chemisorption), which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. mdpi.com

Studies on similar aniline derivatives show that their effectiveness increases with concentration. mdpi.comarabjchem.org The adsorption behavior of these inhibitors often conforms to established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comnih.govekb.eg Quantum chemical studies are also a powerful tool for investigating corrosion inhibition mechanisms, correlating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) with the inhibitor's efficiency. nih.gov

Table 1: Key Concepts in Molecular Adsorption Studies for Corrosion Inhibition

| Parameter | Description | Relevance to Inhibition Mechanism |

| Inhibition Efficiency (%IE) | The percentage by which the corrosion rate is decreased by the inhibitor. It is often observed to increase with inhibitor concentration. mdpi.com | Quantifies the effectiveness of the protective layer formed on the metal surface. |

| Adsorption Isotherm | A model (e.g., Langmuir, Temkin, Frumkin) that describes the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface. arabjchem.orgnih.gov | Helps to elucidate the nature of the interaction between the inhibitor molecules and the metal surface. |

| Gibbs Free Energy of Adsorption (ΔG°ads) | A thermodynamic parameter that indicates the spontaneity of the adsorption process. Negative values signify spontaneous adsorption. arabjchem.org | The magnitude of ΔG°ads can help differentiate between physisorption and chemisorption. |

| Quantum Chemical Parameters | Calculated values such as HOMO energy, LUMO energy, and dipole moment that relate the electronic structure of the inhibitor molecule to its performance. nih.gov | Provides theoretical insight into the molecule's ability to donate electrons to the metal surface and form a stable adsorbed layer. |

Intermediate in the Synthesis of Specialty Chemicals

This compound serves as a valuable intermediate or building block in the synthesis of more complex organic molecules. Its bifunctional nature, containing both a reactive amine group and a substituted aromatic ring, allows it to be a precursor for a variety of specialty chemicals, including pharmaceuticals, dyes, and other functional materials.

The primary amine group can undergo a range of chemical transformations, such as diazotization to form diazonium salts, which are versatile intermediates for introducing a wide array of functional groups. It can also readily participate in acylation, alkylation, and condensation reactions. For instance, substituted p-anisidine (B42471) (4-methoxyaniline) derivatives are commonly used as precursors for synthesizing quinoline (B57606) derivatives, which are important scaffolds in active pharmaceutical ingredients (APIs). ossila.com

One notable application is in the synthesis of indole derivatives. Research has identified 2-Ethyl-4-methoxy aniline as a promising raw material for producing 5-methoxy indole, highlighting the utility of this substitution pattern. researchgate.net Furthermore, intermediates like 3-amino-4-methoxy acetanilide (B955), a structurally related compound, are crucial in the manufacturing of widely used disperse dyes. google.com This indicates that this compound could similarly be a key precursor for developing novel colorants. The synthesis of specialty chemicals from such intermediates is a cornerstone of the broader chemical industry, which transforms basic raw materials into high-value finished products. usitc.gov

Table 2: Potential Applications of this compound as a Synthetic Intermediate

| Class of Specialty Chemical | Synthetic Pathway Example | Potential Application |

| Indole Derivatives | Cyclization reactions (e.g., Fischer indole synthesis) following reaction with a suitable ketone or aldehyde. researchgate.net | Core structures in pharmaceuticals and biologically active compounds. |

| Quinolines and Heterocycles | Condensation reactions with 1,3-dicarbonyl compounds (e.g., Combes quinoline synthesis). ossila.com | Active pharmaceutical ingredients (APIs), dyes. ossila.com |

| Azo Dyes | Diazotization of the amine group followed by coupling with an electron-rich aromatic compound (e.g., a phenol or another aniline). | Colorants for textiles, plastics, and other materials. |

| Schiff Bases | Condensation of the primary amine with an aldehyde or ketone. | Ligands in coordination chemistry, intermediates for other organic syntheses. |

Q & A

Q. What are the key considerations for synthesizing 3-Ethyl-4-methoxyaniline in laboratory settings?

- Methodological Answer : Synthesis requires careful selection of starting materials (e.g., nitro precursors or substituted anilines), catalysts (e.g., palladium-based catalysts for cross-coupling reactions ), and reaction conditions (e.g., temperature control at ~72°C for acid hydrolysis steps ). Purification via column chromatography or recrystallization is critical to isolate the compound. Validate purity using melting point analysis and spectroscopic techniques (e.g., NMR, IR) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy : H/C NMR to confirm substituent positions and integration ratios; IR to identify functional groups (e.g., NH, methoxy C-O stretches) .

- Chromatography : HPLC or TLC with UV detection to assess purity.

- Thermal Analysis : Melting point determination to compare with literature values .

Cross-reference data with established databases or peer-reviewed studies to resolve discrepancies .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps to avoid inhalation of vapors.

- Emergency Measures : Install safety showers and eyewash stations; store away from oxidizers to prevent combustion .

Advanced Research Questions

Q. What methodologies are recommended for investigating the electronic effects of the ethyl and methoxy substituents on this compound's reactivity?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) to model electron distribution and predict regioselectivity in reactions (e.g., electrophilic substitution) .

- Experimental Probes : Conduct kinetic studies under varying pH or solvent polarity to assess substituent effects on reaction rates.

- Spectroscopic Analysis : Use Hammett plots or C NMR chemical shifts to quantify electronic contributions .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Replication : Repeat experiments under identical conditions to verify results .

- Control Variables : Standardize solvent, temperature, and instrument calibration to minimize variability.

- Statistical Validation : Apply ANOVA or t-tests to assess data significance; use high-purity reference standards for calibration .

Q. What advanced analytical techniques are suitable for studying the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light, heat, or humidity and monitor degradation via LC-MS or GC-MS .

- Isotopic Labeling : Use C-labeled analogs to trace degradation byproducts.

- Mechanistic Probes : Employ EPR spectroscopy to detect radical intermediates in oxidative degradation pathways .

Data Presentation and Critical Analysis

Q. How should researchers structure a hypothesis-driven study on this compound's applications in organic synthesis?

- Methodological Answer :

- Research Question Framework : Define independent variables (e.g., catalyst type, solvent) and dependent variables (e.g., reaction yield, selectivity) .

- Literature Justification : Cite foundational studies on aniline derivatives to contextualize gaps (e.g., limited data on ethyl-substituted analogs) .

- Data Integration : Present raw data in appendices and processed data (e.g., kinetic plots, statistical summaries) in the main text .

Q. What strategies ensure rigorous analysis of conflicting data in mechanistic studies of this compound?

- Methodological Answer :

- Triangulation : Combine experimental data (e.g., kinetic isotope effects), computational models, and literature comparisons .

- Error Analysis : Quantify uncertainties in instrument measurements (e.g., ±0.1°C for temperature) and propagate errors in calculations .

- Peer Review : Pre-publish findings in preprint repositories for community feedback before journal submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.